Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound classified as an ester. Its molecular formula is C15H16O5, and it has a molecular weight of approximately 276.28 g/mol . The compound features a chromen-2-one moiety, which is characterized by a benzopyran structure with a ketone functional group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the bioactive properties associated with chromen derivatives.
Compounds containing the chromen structure, including ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, have demonstrated various biological activities. These include:
The synthesis of ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the following steps:
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several potential applications:
Studies investigating the interactions of ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate with biological systems have shown promising results:
Several compounds share structural similarities with ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]propanoate, each exhibiting unique properties:
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| Ethyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yloxy]}propanoate | C16H18O5 | 290.31 g/mol | Contains a methoxyphenyl group |
| Ethyl 2-{[3,6-dichloro-4-methyl-2oxo - 2H-chromen - 7-yloxy]}propanoate | C15H14Cl2O5 | 344.18 g/mol | Contains dichloro substituents |
| Ethyl 2-{[4,8-dimethyl - 2 - oxo - 2H - chromen - 7 - yloxy]}propanoate | C16H18O5 | 290.31 g/mol | Features dimethyl substitution |
The uniqueness of ethyl 2-{[4-methyl - 2 - oxo - 2H - chromen - 7 - yloxy]}propanoate lies in its specific methyl substitution pattern on the chromen ring, which may influence its biological activity and chemical reactivity compared to these similar compounds.